molecular formula C17H38P2 B1584639 Bis(DI-tert-butylphosphino)methane CAS No. 87648-10-0

Bis(DI-tert-butylphosphino)methane

Cat. No.: B1584639
CAS No.: 87648-10-0
M. Wt: 304.4 g/mol
InChI Key: WBMJFMFJCWPAIT-UHFFFAOYSA-N
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Description

Bis(DI-tert-butylphosphino)methane is a bidentate phosphine ligand, widely recognized for its applications in coordination chemistry and catalysis. The compound features two tert-butylphosphino groups attached to a central methane backbone, providing steric bulk and electronic properties that make it a valuable ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(DI-tert-butylphosphino)methane typically involves the reaction of di-tert-butylchlorophosphine with a suitable Grignard reagent. The reaction is carried out in a tetrahydrofuran (THF) solution and refluxed for several hours to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Bis(DI-tert-butylphosphino)methane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Bis(DI-tert-butylphosphino)methane primarily involves its role as a ligand in metal-catalyzed reactions. The compound coordinates with transition metals, stabilizing the metal center and facilitating the catalytic cycle. The steric bulk of the tert-butyl groups prevents unwanted side reactions, enhancing the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Uniqueness: Bis(DI-tert-butylphosphino)methane is unique due to its simple methane backbone, which provides flexibility in coordination and minimizes steric hindrance compared to more complex ligands. This simplicity allows for a wide range of applications in catalysis and coordination chemistry .

Properties

IUPAC Name

ditert-butyl(ditert-butylphosphanylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38P2/c1-14(2,3)18(15(4,5)6)13-19(16(7,8)9)17(10,11)12/h13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMJFMFJCWPAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337862
Record name BIS(DI-TERT-BUTYLPHOSPHINO)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87648-10-0
Record name BIS(DI-TERT-BUTYLPHOSPHINO)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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